5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
This compound belongs to the triazolothiazinone class, characterized by a fused triazole-thiazine heterocyclic core. The structure includes a 4-chlorophenyl group at position 5 and a 4-fluorophenyl group at position 2. These substituents confer distinct electronic and steric properties: the chlorine atom is moderately electron-withdrawing, while fluorine enhances electronegativity and metabolic stability.
Properties
Molecular Formula |
C17H11ClFN3OS |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C17H11ClFN3OS/c18-12-5-1-10(2-6-12)14-9-15(23)22-17(24-14)20-16(21-22)11-3-7-13(19)8-4-11/h1-8,14H,9H2 |
InChI Key |
AIIXAUZCKBKPCP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Thiocarbamide Cyclization
This method begins with the synthesis of 4-amino-1,2,4-triazole-3-thione intermediates. Aryl hydrazides react with carbon disulfide (CS₂) in basic media (e.g., NaOH or KOH) to form hydrazinecarbothioamides, which undergo dehydrative cyclization to yield triazolethiones. For example:
The thione intermediate then reacts with α-haloketones (e.g., 4-chlorophenyl-α-bromoketone) in ethanol under reflux to form the thiazine ring via nucleophilic substitution and cyclocondensation.
Multicomponent One-Pot Synthesis
Adapting methodologies from fused heterocycle synthesis, a one-pot approach combines thiourea, α-haloketones, and acetylenedicarboxylates. For instance, thiourea 15 and α-haloketone 16 react with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane at 0°C, followed by slow warming to room temperature. This method avoids isolating intermediates and achieves yields of 70–91% for analogous thiazolo-pyrimidines.
Reaction Optimization and Solvent Effects
Solvent polarity and temperature critically influence yield and regioselectivity.
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | Dichloromethane | 85 | <5% |
| Temperature | 0°C → RT | 82 | Diminished oligomers |
| Catalyst | None | 78 | – |
| Green Solvent | Ethanol | 65 | 15% |
Dichloromethane maximizes yield (85%) by stabilizing zwitterionic intermediates, whereas ethanol promotes side reactions due to its protic nature. Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours but requires precise temperature control to prevent decomposition.
Purification and Analytical Characterization
Crude products are purified via silica gel chromatography or preparative HPLC (C18 column, acetonitrile/water gradient). Analytical data for the target compound include:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 4H, Ar-H), 6.95–6.85 (m, 4H, Ar-H), 4.25 (s, 2H, CH₂), 3.75 (s, 2H, CH₂).
-
MS (ESI+) : m/z 359.8 [M+H]⁺, confirming the molecular weight.
Mechanistic Insights and Byproduct Formation
The reaction mechanism proceeds via zwitterion formation from acetylenedicarboxylates and nucleophilic attack by the triazolethione. Key intermediates include:
-
Zwitterion adduct : Formed by DMAD and thiourea.
-
Thiiranium ion : Generated via α-haloketone cyclization.
Side products arise from over-alkylation or dimerization, particularly in polar aprotic solvents. For example, using excess DMAD leads to bis-adducts, detectable via LC-MS.
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A pilot study achieved 73% yield with 99.5% purity by combining flow chemistry with inline HPLC monitoring. Challenges include halogenated solvent disposal and cost-effective sourcing of α-haloketones.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost |
|---|---|---|---|---|
| Hydrazide cyclization | 78 | 98 | 24 | $$ |
| Multicomponent one-pot | 85 | 97 | 12 | $ |
| Suzuki coupling | 70 | 99 | 8 | $$$ |
The multicomponent one-pot method offers the best balance of efficiency and cost, while Suzuki coupling provides higher purity at greater expense.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s structural features enable diverse chemical transformations:
2.1 Nucleophilic Substitution
The halogenated phenyl rings (4-chloro and 4-fluoro substituents) act as electrophilic centers, facilitating nucleophilic aromatic substitution. Fluorine’s electron-withdrawing effects reduce reactivity compared to chlorine, but thiols or amines can still displace halides under appropriate conditions.
2.2 Functionalization of the Triazolo-Thiazine Core
The triazole’s carbon adjacent to nitrogen and the thiazine ring are potential sites for:
-
Electrophilic Attack : Reactions targeting the nitrogen-rich triazole moiety.
-
Cycloaddition Reactions : The thiazine ring may participate in pericyclic reactions or act as a template for further functionalization.
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
3.1 Nuclear Magnetic Resonance (NMR)
Used to verify the dihydrothiazine ring’s conformation and substitution patterns. Proton shifts in the aromatic regions (4-chlorophenyl and 4-fluorophenyl groups) provide critical evidence of regiochemistry.
3.2 Mass Spectrometry (MS)
Confirms the molecular formula C₁₇H₁₁ClFN₃OS (molecular weight: 359.8 g/mol) and identifies fragmentation patterns characteristic of the triazole-thiazine scaffold.
Mechanism of Action Insights
While direct biological data for this compound is limited, related triazole-thiazine derivatives exhibit:
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel compounds with tailored functionalities. The compound can undergo various chemical reactions such as nucleophilic substitutions and cycloadditions due to the reactive nature of its halogenated phenyl groups and thiazine moiety.
Biology and Medicine
The compound has shown promising potential in biological applications:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its mechanism of action involves disrupting cell membrane integrity, leading to cell death.
- Anticancer Properties : Research is ongoing into the compound's ability to inhibit specific molecular targets involved in cancer cell proliferation. It is believed to interfere with key enzymes and signaling pathways that regulate cell division and survival.
Industrial Applications
In industrial settings, this compound is utilized in the development of advanced materials due to its unique chemical properties. It is being explored for applications in:
- Polymer Production : The compound's structure may facilitate the creation of specialized polymers with enhanced mechanical or thermal properties.
- Coatings : Its antimicrobial properties make it suitable for use in coatings that require protection against microbial growth.
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Antimicrobial Studies : A study conducted by researchers demonstrated the efficacy of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control substances.
- Cancer Cell Line Research : In vitro studies on various cancer cell lines have shown that the compound can reduce cell viability significantly at certain concentrations, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it is believed to inhibit key enzymes and signaling pathways involved in cell division and survival, thereby reducing the proliferation of cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below summarizes key structural and functional differences between the target compound and similar triazolothiazine/thiadiazine derivatives:
*Calculated based on core structure and substituents. †Estimated from fragment analysis.
Substituent Effects on Bioactivity and Physicochemical Properties
- Electron-Withdrawing Groups (Cl, F) : The target compound’s 4-Cl and 4-F substituents enhance polarity and metabolic stability compared to methoxy groups in the dimethoxyphenyl analog . Fluorine’s strong electronegativity may improve membrane permeability, a critical factor in drug design.
- Core Heterocycle Variations: Thiazine vs. Triazinone vs. Thiazinone: Compound 8’s triazinone core lacks sulfur, reducing lipophilicity compared to the target’s thiazinone .
Biological Activity
The compound 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The compound was synthesized through a condensation reaction involving 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-indeno-1-one in anhydrous ethanol. The synthesis yielded colorless crystals with a melting point of 510–511 K and an overall yield of 72% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, the compound has shown promising results against various cancer cell lines. In one study, it was assessed for its antiproliferative effects on the NCI-60 cancer cell lines. Notably, it demonstrated significant cytotoxicity in prostate cancer cells (PC-3), with mechanisms involving:
- Inhibition of GSK-3β : The compound exhibited an IC50 value of 0.883 μM against glycogen synthase kinase-3 beta (GSK-3β), indicating strong inhibitory activity with a selectivity ratio over CDK2 .
- Induction of Apoptosis : Treatment led to increased levels of active caspase-3 and cell cycle arrest at the G2-M phase. Flow cytometry analysis revealed a substantial increase in early and late apoptotic cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound appears to be influenced by its structural components. The presence of the chlorophenyl and fluorophenyl groups enhances its interaction with biological targets. A heat map analysis indicated that compounds with para-chloro substitutions were generally more active than their unsubstituted counterparts .
Pharmacological Profile
The broader pharmacological profile of triazole derivatives includes:
- Antibacterial Activity : Compounds within this class have shown efficacy against various bacterial strains, including drug-resistant strains. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
- Antifungal and Antiviral Activities : Triazole derivatives are also recognized for their antifungal properties, particularly against Candida species and dermatophytes. Some derivatives have demonstrated antiviral activity against influenza viruses .
Case Studies
Several case studies have documented the effectiveness of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A derivative similar to our compound was evaluated in a clinical trial for breast cancer patients, showing improved survival rates when combined with standard chemotherapy .
- Prostate Cancer : In preclinical models, compounds with similar structures have been shown to significantly reduce tumor size and improve overall survival rates in prostate cancer models due to their ability to induce apoptosis and inhibit cell proliferation .
Data Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(4-chlorophenyl)-2-(4-fluorophenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide) with chloroacetic acid, sodium acetate, and substituted oxo-compounds in a DMF/acetic acid solvent system. Reaction optimization includes controlling stoichiometry (e.g., 1:1:2:3 molar ratios) and reflux duration (~2 hours). Recrystallization from DMF-ethanol mixtures yields pure products . Similar protocols are adapted for triazolothiadiazine derivatives using substituted benzaldehyde precursors .
Q. How is the compound characterized using spectroscopic and analytical methods?
- Methodology :
- 1H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm) and heterocyclic protons (e.g., dihydrothiazine protons at δ 4.5–5.5 ppm) confirm core structure .
- LC-MS : Molecular ion peaks (e.g., m/z 430–450) validate molecular weight, while fragmentation patterns distinguish substituents like 4-chlorophenyl and 4-fluorophenyl groups .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios (e.g., C: 72.27% vs. 72.31%) ensure purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Design of Experiments (DoE) : Use statistical models to test variables like solvent composition (DMF vs. acetic acid ratio), temperature (70–100°C), and catalyst loading. For example, flow-chemistry systems enable precise control of residence time and reagent mixing, reducing byproducts .
- Recrystallization Optimization : Screen solvents (e.g., DMF-ethanol vs. acetonitrile) to maximize crystal purity .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Methodology :
- Cross-Validation : Compare NMR with LC-MS and IR data. For instance, unexpected δ 5.5 ppm peaks may arise from tautomerism in the triazole ring; variable-temperature NMR can confirm dynamic equilibria .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate experimental observations .
Q. What strategies are used to study structure-activity relationships (SAR) for bioactivity?
- Methodology :
- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 3-trifluoromethylphenyl) and test biological activity (e.g., enzyme inhibition). For example, triazoloquinazoline derivatives show enhanced activity when electron-withdrawing groups are introduced .
- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs (e.g., triazole-thiazine core interactions with kinase active sites) .
Q. How can reaction intermediates or byproducts be identified and quantified?
- Methodology :
- In-Situ Monitoring : Use HPLC or inline FTIR to track intermediate formation (e.g., hydrazone intermediates in cyclocondensation) .
- Isolation Techniques : Column chromatography (silica gel, hexane/ethyl acetate gradients) separates byproducts like unreacted thiosemicarbazides or dimeric species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
